molecular formula C7H8N2O B080560 1-(3-Aminopyridin-4-yl)ethanone CAS No. 13210-52-1

1-(3-Aminopyridin-4-yl)ethanone

Cat. No.: B080560
CAS No.: 13210-52-1
M. Wt: 136.15 g/mol
InChI Key: TUYHWJJUSYJFCK-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Neurodegenerative Diseases Treatment

4-Aminopyridine, a compound structurally related to 1-(3-Aminopyridin-4-yl)ethanone, has shown promise in the treatment of neurodegenerative diseases. It acts as a potassium channel blocker, improving nerve impulse conduction associated with demyelination in the central nervous system. This application is particularly relevant in the context of multiple sclerosis and spinal cord injuries, where it has been utilized to enhance walking abilities and neuromuscular function (Kostadinova & Danchev, 2019; Hayes, 2006).

Organic Synthesis and Chemical Properties

Heterocyclic Compound Synthesis

Hydroxycoumarins, including 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as starting materials or precursor molecules in various industries. The synthesis methods and applications in biology highlight the utility of such compounds in generating novel heterocyclic derivatives, potentially applicable to this compound as well (Yoda, 2020).

Potential Applications in Advanced Oxidation Processes

Environmental Remediation

Research on the degradation pathways and biotoxicity of pharmaceutical compounds like acetaminophen through advanced oxidation processes (AOPs) provides insights into environmental remediation. Such studies underscore the importance of understanding the chemical reactivity and environmental impacts of synthetic compounds, including potentially this compound (Qutob et al., 2022).

Safety and Hazards

The safety information for 1-(3-Aminopyridin-4-yl)ethanone includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

1-(3-aminopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYHWJJUSYJFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434039
Record name 1-(3-aminopyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13210-52-1
Record name 1-(3-aminopyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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